Aspidofractinine

Description

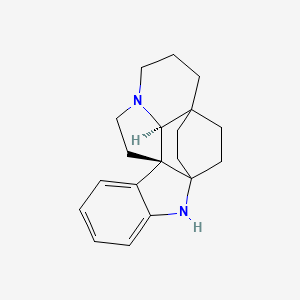

Structure

3D Structure

Properties

Molecular Formula |

C19H24N2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

(9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene |

InChI |

InChI=1S/C19H24N2/c1-2-5-15-14(4-1)19-11-13-21-12-3-6-17(16(19)21)7-9-18(19,20-15)10-8-17/h1-2,4-5,16,20H,3,6-13H2/t16-,17?,18?,19+/m0/s1 |

InChI Key |

BIBZWCCWSCCFBB-MKCYZYCBSA-N |

SMILES |

C1CC23CCC4(CC2)C5(C3N(C1)CC5)C6=CC=CC=C6N4 |

Isomeric SMILES |

C1CC23CCC4(CC2)[C@@]5([C@H]3N(C1)CC5)C6=CC=CC=C6N4 |

Canonical SMILES |

C1CC23CCC4(CC2)C5(C3N(C1)CC5)C6=CC=CC=C6N4 |

Synonyms |

aspidofractinine |

Origin of Product |

United States |

Advanced Structural Characterization and Stereochemical Elucidation Methodologies

Spectroscopic Techniques for Comprehensive Structural Assignment

Spectroscopy forms the cornerstone of the structural elucidation of aspidofractinine and its analogs. A multi-technique approach, integrating various nuclear magnetic resonance (NMR) and mass spectrometry methods, provides a detailed map of the molecule's complex framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of this compound in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, chemists can piece together the connectivity of atoms and deduce their spatial relationships.

One-dimensional NMR provides fundamental information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C) within the this compound molecule. The ¹H NMR spectrum reveals the number of distinct proton types and their electronic environments, with chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants offering initial clues about neighboring atoms. For instance, the aromatic protons of the indole (B1671886) ring typically appear in a specific downfield region of the spectrum.

The ¹³C NMR spectrum complements this by showing the number of unique carbon atoms. The chemical shifts in the ¹³C spectrum indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic), providing a carbon "fingerprint" of the molecule. For example, a characteristic signal for the C-20 carbonyl carbon in this compound is observed at approximately 208.7 ppm. The analysis of both ¹H and ¹³C NMR data is a critical first step in the structural assignment process. nih.govkisti.re.krresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 2 | - | 70.2 |

| 3 | 2.85 (m) | 48.9 |

| 5 | 3.30 (m) | 53.6 |

| 6 | 2.05 (m), 1.85 (m) | 19.8 |

| 7 | - | 52.1 |

| 8 | 7.45 (d, 7.5) | 127.5 |

| 9 | 7.05 (t, 7.5) | 119.5 |

| 10 | 7.15 (t, 7.5) | 122.0 |

| 11 | 7.30 (d, 7.5) | 109.8 |

| 12 | - | 137.9 |

| 13 | - | 148.5 |

| 14 | 2.45 (m), 1.65 (m) | 33.4 |

| 15 | 2.25 (m), 1.55 (m) | 30.1 |

| 16 | 3.10 (m) | 55.2 |

| 17 | 2.65 (m) | 45.1 |

| 18 | 1.15 (t, 7.5) | 7.8 |

| 19 | 1.75 (m) | 35.6 |

| 20 | - | 208.7 |

| 21 | 3.95 (s) | 60.3 |

Note: Data are compiled from typical values and may vary slightly depending on the solvent and experimental conditions.

While 1D NMR provides a list of signals, 2D NMR experiments reveal the connections between them, which is crucial for assembling the complex, bridged structure of this compound. nih.govnih.govresearchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.eduemerypharma.com It helps to trace out spin systems within the molecule, for example, identifying the sequence of protons in the ethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. sdsu.eduemerypharma.com This is a powerful tool for definitively assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is one of the most informative experiments for complex structures. It shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduemerypharma.com This long-range connectivity information is vital for piecing together the entire carbon skeleton, especially for connecting quaternary carbons (carbons with no attached protons) to the rest of the molecule.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) : These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is critical for determining the relative stereochemistry of the molecule, by showing which groups are on the same face of the ring system. nih.gov

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved. nih.gov

The structural elucidation of novel or complex analogs of this compound often requires advanced NMR strategies. When standard 1D and 2D techniques are insufficient to resolve ambiguities, particularly in highly complex or proton-deficient molecules, other methods can be employed. nih.gov Techniques like 1,1-ADEQUATE, which directly shows carbon-carbon bonds, can be invaluable, though they require larger amounts of sample. For stereochemical challenges, computational methods that predict NMR chemical shifts (like the DP4+ analysis) can be used. researchgate.net These predictions are then compared with experimental data to determine the most likely structure and stereochemistry with a quantifiable level of confidence. researchgate.netua.es

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the precise molecular weight of this compound and its derivatives. nih.govresearchgate.net Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). measurlabs.com This precision allows for the calculation of a unique elemental composition, thereby providing the exact molecular formula of the compound. measurlabs.com For this compound, HRMS would confirm the molecular formula C₁₉H₂₀N₂O. This technique is indispensable for confirming the identity of a known compound or for establishing the molecular formula of a newly isolated analog. lcms.cz

Table 2: HRMS Data for this compound

| Ion Type | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | 293.1648 | 293.1650 | C₁₉H₂₁N₂O |

Note: The observed m/z is an example and may vary slightly between instruments.

X-ray Crystallography for Absolute and Relative Configuration Determination

While NMR and MS can define the planar structure and relative stereochemistry, X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. researchgate.net This technique requires the compound to be in a crystalline form. When a beam of X-rays is passed through a single crystal of this compound, the X-rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. nih.gov

By analyzing this pattern, scientists can calculate the precise position of every atom in the crystal lattice, yielding a detailed 3D model of the molecule. nih.gov This method not only confirms the connectivity established by NMR but also provides bond lengths and angles. Crucially, for chiral molecules like this compound, specialized X-ray diffraction experiments can determine the absolute configuration, distinguishing between the naturally occurring enantiomer and its mirror image without the need for a known chiral reference. mit.edunih.gov The absolute configuration of natural (-)-aspidofractinine has been confirmed through this powerful technique.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique for determining the absolute configuration of chiral molecules, including complex alkaloids like this compound. rsc.orgnih.gov The method relies on the differential absorption of left and right circularly polarized light by a chiral molecule, which gives rise to a characteristic ECD spectrum. encyclopedia.pub The sign and shape of the ECD spectrum are highly sensitive to the molecule's three-dimensional structure, encompassing both its absolute configuration and its conformational arrangement in solution. rsc.orgencyclopedia.pub

For molecules with known relative configurations, the absolute configuration can be determined by comparing the experimental ECD spectrum with a theoretically calculated spectrum. nih.gov This approach has been successfully applied to numerous this compound-type and other monoterpene indole alkaloids. researchgate.netmdpi.comx-mol.net The process involves several key steps:

Conformational Search: A thorough conformational analysis is performed to identify all low-energy conformers of the molecule. frontiersin.org

Quantum Chemical Calculations: Time-dependent density functional theory (TDDFT) is then used to calculate the ECD spectrum for each significant conformer. nih.gov

Boltzmann Averaging: The individual calculated spectra are weighted according to the Boltzmann population of each conformer and summed to generate a final theoretical ECD spectrum. nih.gov

Comparison: The theoretical spectrum is then compared with the experimental ECD spectrum. A good match between the two allows for a confident assignment of the absolute configuration. nih.gov

This combined experimental and computational approach has become a standard and reliable method for the stereochemical elucidation of new natural products, including those from the this compound family. researchgate.netmdpi.com

Structural Analysis of this compound Derivatives and Related Alkaloids

The structural elucidation of this compound derivatives and related alkaloids is a complex process that relies on the integration of multiple spectroscopic techniques. High-resolution mass spectrometry (HRMS) is used to determine the molecular formula, while a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments (¹H, ¹³C, COSY, HSQC, HMBC) is employed to establish the connectivity of atoms and the relative stereochemistry of the molecule. researchgate.netnih.gov

However, for a complete and unambiguous structural assignment, particularly of the absolute configuration, X-ray crystallography and ECD spectroscopy are often essential. mdpi.com X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in its crystalline state. creative-biostructure.com Several this compound-type alkaloids have had their structures confirmed by single-crystal X-ray diffraction analysis. acs.orgresearchgate.net

In cases where suitable crystals for X-ray analysis cannot be obtained, ECD spectroscopy, coupled with computational calculations as described in the previous section, serves as a powerful alternative for assigning the absolute configuration. researchgate.net The structural analysis of newly isolated alkaloids often involves a combination of these techniques to ensure accurate characterization. researchgate.net

A variety of this compound derivatives have been isolated from natural sources, particularly from plants of the Kopsia genus. nih.govresearchgate.net These derivatives often feature modifications to the core this compound skeleton, such as hydroxylations, methoxylations, or the formation of dimeric structures. researchgate.netacs.org The comprehensive structural analysis of these derivatives contributes to our understanding of the chemical diversity within this class of alkaloids.

Computational Validation of Spectroscopic Data

Computational methods, particularly density functional theory (DFT), play a crucial role in validating and interpreting experimental spectroscopic data for this compound and its derivatives. numberanalytics.com DFT calculations can be used to predict various spectroscopic properties, including NMR chemical shifts and ECD spectra. nih.govdigitellinc.com

The process of using DFT to validate spectroscopic data typically involves the following steps:

Geometry Optimization: The three-dimensional structure of the proposed molecule is optimized using DFT to find its lowest energy conformation(s). mdpi.com

Property Calculation: Spectroscopic parameters, such as NMR shielding constants or electronic transition energies for ECD, are then calculated for the optimized structure(s). nih.gov

Comparison with Experimental Data: The calculated spectroscopic data is then compared with the experimental data. A strong correlation between the calculated and experimental values provides confidence in the proposed structure. numberanalytics.com

This approach is particularly valuable for distinguishing between possible isomers and for confirming complex stereochemical arrangements. acs.org For example, by comparing the calculated and experimental ¹³C NMR spectra for different possible diastereomers, the correct relative stereochemistry can often be determined. nih.gov Similarly, as discussed earlier, the comparison of calculated and experimental ECD spectra is a powerful tool for assigning the absolute configuration. nih.gov

The integration of computational chemistry with experimental spectroscopy has become an indispensable part of the modern workflow for the structural elucidation of complex natural products like this compound. nih.gov

Data Tables

Table 1: Spectroscopic and Computational Methods for this compound Analysis

| Technique | Application in this compound Analysis | Key Findings/Validation |

| Electronic Circular Dichroism (ECD) | Determination of absolute configuration. researchgate.netull.es | Comparison of experimental and calculated spectra allows for unambiguous assignment of stereochemistry. nih.gov |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the planar structure and relative stereochemistry. nih.gov | ¹H, ¹³C, and 2D NMR experiments map the connectivity and spatial relationships of atoms. |

| X-ray Crystallography | Definitive determination of the three-dimensional structure, including absolute configuration. acs.orgresearchgate.net | Provides precise atomic coordinates and bond lengths/angles. creative-biostructure.com |

| Density Functional Theory (DFT) | Calculation of theoretical ECD and NMR spectra for comparison with experimental data. nih.gov | Validates proposed structures and helps to resolve ambiguities in stereochemical assignments. numberanalytics.com |

Biosynthetic Pathways and Enzymatic Mechanisms of Aspidofractinine

Proposed Biogenetic Routes within Monoterpenoid Indole (B1671886) Alkaloid Framework

Aspidofractinine belongs to the large and structurally diverse Aspidosperma subgroup of MIAs. The fundamental biosynthetic pathway for all MIAs begins with the condensation of tryptamine (B22526), derived from the amino acid tryptophan, and the monoterpenoid secologanin (B1681713). This initial reaction, catalyzed by strictosidine (B192452) synthase, forms strictosidine, the universal precursor to thousands of MIAs.

From strictosidine, the pathway to this compound involves a series of complex cyclizations and skeletal rearrangements. It is proposed that the this compound skeleton arises from a common biogenetic pathway shared with other Aspidosperma alkaloids like aspidospermidine. The formation of the distinctive cage-like, hexacyclic framework of this compound is hypothesized to occur through the interception of a transient iminium ion intermediate by an acetyl group. d-nb.infonih.gov This key step would lead to the formation of the bicyclo[2.2.2]octane core characteristic of this alkaloid subclass. Further modifications and ring contractions distinguish this compound from related compounds such as aspidospermidine. this compound itself can also serve as a precursor, being further modified in some plant species to produce even more complex alkaloids, such as the mersinines, through processes like ring-expansion of an aziridinium (B1262131) intermediate. researchgate.net

Identification and Characterization of Key Enzymatic Transformations

The enzymatic machinery responsible for transforming the central precursor, strictosidine, into the vast array of MIAs is a subject of ongoing research. While the enzymes for the initial steps of MIA biosynthesis are well-characterized, the specific enzymes catalyzing the late-stage transformations to this compound have not been fully elucidated.

The biosynthesis of natural products often involves enzymes such as cytochrome P450 monooxygenases for oxidative modifications, transferases for adding functional groups, and reductases. beilstein-journals.org It is highly probable that enzymes from these families are involved in the this compound pathway. For instance, the formation of the intricate ring systems likely involves a cascade of reactions catalyzed by one or more enzymes that control the stereochemistry and regioselectivity of the cyclizations. d-nb.infonih.gov Research into related pathways, such as those for other Aspidosperma alkaloids or the neuroactive Lycopodium alkaloids, has begun to identify the types of "early and late acting enzymes" involved, providing a model for what might be expected in this compound biosynthesis. um.edu.my However, without specific isolation and characterization, the precise enzymatic steps remain a hypothesis based on chemical logic and biosynthetic precedent in related alkaloids.

Precursor Incorporation Studies and Metabolic Labeling

A classic technique to unravel a biosynthetic pathway is through precursor incorporation and metabolic labeling studies. This method involves feeding a plant or cell culture with a potential precursor that has been labeled with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ³H, or ¹⁵N). The fate of the label is then traced through to the final natural product.

While this methodology has been crucial in establishing the origins of many natural products, including the foundational role of tryptamine and secologanin in MIA biosynthesis, specific published studies detailing the use of labeled precursors to map the post-strictosidine steps to this compound are not prominent in the literature. rsc.org Theoretically, such a study would involve administering isotopically labeled versions of proposed intermediates, such as aspidospermidine, to an this compound-producing plant, like those from the Kopsia or Alstonia genera, to confirm its precursor status. The distribution of the isotopic label in the resulting this compound molecule would provide definitive evidence for the proposed bond formations and rearrangements.

Genetic and Genomic Approaches for Biosynthetic Pathway Elucidation

Modern advances in genetics and genomics provide powerful tools for discovering the genes and enzymes involved in natural product biosynthesis. frontiersin.org These approaches involve sequencing the genome of a producer organism and searching for genes that encode biosynthetic enzymes, which are often clustered together in biosynthetic gene clusters (BGCs). wustl.edufrontiersin.org

The recent chromosome-level genome assembly of Alstonia scholaris, a plant known to produce this compound-type alkaloids, offers significant insights. nih.gov This genomic data allows for the identification of candidate genes encoding enzymes like strictosidine synthases and other key players in the MIA pathway. nih.gov By combining genomic data with transcriptomic data (which shows which genes are actively being expressed in different tissues), researchers can identify sets of co-expressed genes that are likely to function in the same pathway. nih.gov This multi-omics approach has been instrumental in understanding the biosynthesis of other MIAs and provides a clear framework for identifying the complete set of genes responsible for this compound production. frontiersin.orgnih.gov While this approach has illuminated the evolution and regulation of the broader MIA pathway, the specific gene cluster for the terminal steps to this compound is still an active area of investigation.

Comparative Biosynthesis with Related Alkaloid Subclasses

The biosynthesis of this compound is best understood in comparison to other MIA subclasses that share the common precursor, strictosidine. After its formation, strictosidine is deglycosylated and undergoes rearrangements to form a reactive iminium species, which stands at a crucial branch point. From here, biosynthetic pathways diverge to produce the three major skeletal types: Corynanthe, Iboga, and Aspidosperma.

This compound belongs to the Aspidosperma family. Its biosynthesis is closely related to that of other members of this family, such as aspidospermidine, vincadifformine, and minovincine. researchgate.netacs.org The pathways to these compounds share many common intermediates and enzymatic steps. The structural uniqueness of this compound arises from specific, late-stage cyclization and rearrangement reactions that form its characteristic bicyclo[2.2.2]octane system. researchgate.net This contrasts with the biosynthetic routes to alkaloids of the Iboga type (e.g., catharanthine) or the Corynanthe type (e.g., ajmalicine), which involve entirely different sequences of skeletal rearrangements from the same post-strictosidine intermediates. Thus, the biosynthesis of this compound is a prime example of how nature achieves vast chemical diversity from a single, common starting point through divergent enzymatic pathways.

Total Synthesis Strategies and Synthetic Methodologies for Aspidofractinine

Divergent and Convergent Synthetic Approaches

Both divergent and convergent strategies have been effectively employed to construct the aspidofractinine skeleton, often leveraging cascade reactions to build complexity rapidly. nih.govresearchgate.netnih.gov

A powerful approach in the synthesis of Aspidosperma alkaloids involves the creation of a common intermediate that can be elaborated into various family members, including this compound. researchgate.netnih.gov This divergent strategy enhances synthetic efficiency by allowing for the late-stage modification of a single, advanced precursor. nih.gov

One notable strategy commences with N-Boc tryptamine (B22526), which, through a sequence of reactions including benzyl (B1604629) protection, bromination, and Suzuki-Miyaura cross-coupling, forms a 2-vinyl indole (B1671886) derivative. nih.gov A subsequent Diels-Alder reaction with butyn-2-one generates a key pyrroloindoline intermediate. researchgate.netnih.gov This intermediate is then subjected to a cascade of reactions, including amidation, reduction, skeletal rearrangement, and an intramolecular Michael addition, to furnish a common pentacyclic intermediate that contains the complete carbon framework of the Aspidosperma alkaloids. researchgate.netnih.gov This intermediate serves as a versatile branching point for the synthesis of this compound and related natural products. researchgate.netnih.gov

Another successful approach utilizes an organocatalytic Michael-aldol condensation to construct a chiral enone, which then undergoes a multistep nucleophilic cascade to form a tricyclic ketone. nih.govresearchgate.net This tricyclic ketone serves as a crucial common intermediate for the synthesis of both (-)-minovincine and (-)-aspidofractinine. nih.govresearchgate.netnih.gov

| Common Intermediate Strategy | Key Reactions | Intermediate Type | Resulting Alkaloids |

| Cain et al. (2022) researchgate.netnih.gov | Suzuki-Miyaura coupling, Diels-Alder cascade, aza-Michael/Michael cascade | Pentacyclic indoline | (±)-Aspidofractinine, (±)-Aspidospermidine, (±)-Limaspermidine, (±)-Vincadifformine |

| Soós et al. (2020) nih.govresearchgate.net | Organocatalytic Michael-aldol, Anionic Michael-SN2 cascade | Tricyclic ketone | (-)-Minovincine, (-)-Aspidofractinine |

Biomimetic strategies, which mimic the proposed biosynthetic pathways of natural products, offer an elegant and often efficient route to complex molecules like this compound. A biomimetically inspired synthesis of (-)-aspidofractinine has been reported, suggesting that it may originate from a precursor like minovincine. researchgate.net This approach often involves cascade reactions that construct the core structure in a manner analogous to enzymatic processes. nih.gov For instance, a synthesis of (-)-aspidofractinine was achieved from a common intermediate shared with the synthesis of (-)-minovincine, reflecting their biosynthetic relationship. nih.govnih.gov The final steps of this synthesis involve a Fischer indolization-Mannich cascade, which mimics a plausible biosynthetic transformation. nih.govyoutube.com

Key Reaction Methodologies and Cascade Transformations

The synthesis of this compound has been a fertile ground for the application and development of powerful reaction methodologies, particularly those involving cascade transformations that form multiple bonds and stereocenters in a single operation. nih.govresearchgate.netnih.gov

Organocatalysis has played a pivotal role in the asymmetric synthesis of this compound precursors. nih.govresearchgate.net A key step in one of the most efficient syntheses of (-)-aspidofractinine is an organocatalytic Michael addition followed by an aldol (B89426) condensation. nih.govnih.gov This reaction, catalyzed by a quinine-squaramide organocatalyst, connects a Nazarov reagent and ω-chloro-formylpentenoate to create a highly functionalized cyclohexanone (B45756) ring with a quaternary stereocenter in high enantiomeric excess. nih.govyoutube.com This organocascade reaction sets a crucial stereocenter that directs the stereochemistry of subsequent transformations. nih.govyoutube.com

A powerful tandem reaction sequence involving a Bischler-Napieralski reaction and a semipinacol rearrangement has been developed for the rapid assembly of the this compound core. nih.govresearchgate.netresearchgate.net This strategy allows for the construction of the bis(spirocyclic) indole framework, a characteristic structural unit of this compound-type alkaloids. researchgate.netnih.govresearchgate.net The tandem reaction, when combined with a subsequent Mannich reaction, efficiently constructs the central bridged bicyclo[2.2.1]heptane ring system with its contiguous quaternary centers. researchgate.netnih.govresearchgate.net Treatment of a formamide (B127407) precursor with triflic anhydride (B1165640) triggers the Bischler-Napieralski/semipinacol cascade, leading to a hemiacetal intermediate that then undergoes a Mannich reaction to form a key ketone precursor to this compound. thieme-connect.com

| Tandem Reaction | Key Transformation | Structural Motif Formed | Reference |

| Bischler-Napieralski/Semipinacol Rearrangement | Formation of a bis(spirocyclic) indole framework | Bicyclo[2.2.1]heptane ring system | Zhang et al. (2020) researchgate.netthieme-connect.com |

The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus of this compound. nih.govresearchgate.net In modern syntheses, this reaction is often integrated into cascade sequences to increase efficiency. nih.govnih.gov For example, a Mannich reaction-interrupted Fischer indolization has been utilized to construct the cage-like this compound framework. nih.govresearchgate.net In this sequence, the Fischer indole synthesis proceeds to form an indolenine intermediate, which is then intercepted by a transannular Mannich reaction to forge the final two rings and create two additional quaternary stereocenters. nih.govyoutube.com The regioselectivity of the Fischer indolization can be controlled by steric effects, preventing the formation of undesired isomers. nih.gov

Diels-Alder Cascade Reactions

Cascade reactions involving Diels-Alder cycloadditions have proven to be a powerful strategy for the rapid construction of the polycyclic framework of this compound. These reactions assemble multiple rings in a single operation, significantly improving synthetic efficiency. acs.orgacs.org

A notable example involves a Suzuki-Miyaura cross-coupling to generate a 2-vinyl indole intermediate. acs.orgresearchgate.netfigshare.com This intermediate then undergoes a Diels-Alder reaction with a suitable dienophile, such as butyn-2-one, to form a pyrroloindoline structure. acs.orgresearchgate.netfigshare.com This initial cycloaddition is often part of a larger cascade sequence. For instance, a subsequent intramolecular aza-Michael addition followed by a Michael addition can complete the carbon skeleton of the Aspidosperma alkaloids. acs.orgacs.org In one approach, a Lewis acid-mediated Diels-Alder reaction of a vinyl indole with butyn-2-one yielded a pyrroloindoline, which after a series of transformations including an intramolecular aza-Michael/Michael addition cascade, provided a key common intermediate for the synthesis of (±)-aspidofractinine. acs.org

Another strategy employed a tandem enamination/[4+2] cycloaddition to construct a key tetracyclic core, which was then advanced to an this compound alkaloid. researchgate.netacs.orgnih.gov These cascade strategies streamline the synthesis by minimizing the number of separate operations and purifications, leading to more concise and efficient routes. acs.orgacs.org

Radical Cyclization Strategies (e.g., SmI2-promoted)

Radical cyclizations offer a distinct approach to forging the complex ring systems of this compound. Samarium(II) iodide (SmI2) has emerged as a key reagent in promoting such transformations. researchgate.netacs.orgnih.gov

In the total synthesis of paucidirinine, a related this compound alkaloid, a critical step involved a SmI2-promoted radical cyclization. researchgate.netacs.orgnih.gov This late-stage reaction was instrumental in forming the central bicyclo[2.2.2]octane motif, a significant challenge in this compound synthesis. researchgate.net The use of SmI2 highlights its utility in mediating complex bond formations under mild conditions, which is particularly advantageous when dealing with highly functionalized and sterically congested substrates typical of late-stage synthetic intermediates. researchgate.net The development of such radical-based methods provides a valuable alternative to more traditional ionic or pericyclic reaction-based strategies.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Cross-coupling reactions are fundamental to many synthetic routes toward this compound, primarily for the construction of key carbon-carbon bonds. The Suzuki-Miyaura coupling has been effectively utilized to prepare crucial intermediates. acs.orgresearchgate.netfigshare.com

In a divergent strategy for synthesizing several Aspidosperma alkaloids, including (±)-aspidofractinine, a Suzuki-Miyaura cross-coupling of a brominated N-Boc tryptamine derivative with vinylboronic acid pinacol (B44631) ester (vinyl BPin) was employed to furnish a 2-vinyl indole. acs.org This vinyl indole served as the precursor for a subsequent Diels-Alder cascade. acs.orgresearchgate.netfigshare.com The reliability and functional group tolerance of the Suzuki-Miyaura reaction make it well-suited for assembling complex fragments in the early to mid-stages of the synthesis. While the Stille coupling is another powerful cross-coupling method, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and greater stability of boronic acid derivatives compared to organostannanes.

Asymmetric Synthetic Routes and Stereocontrol

The presence of multiple contiguous stereogenic centers, including all-carbon quaternary centers, in this compound necessitates precise stereocontrol in its synthesis. researchgate.netnih.gov Asymmetric synthesis has been a major focus, with various strategies developed to achieve high levels of enantioselectivity.

Organocatalysis has emerged as a powerful tool for establishing chirality. nih.gov In one approach, an organocatalytic Michael-aldol condensation was used to construct a key tricyclic intermediate with excellent stereocontrol. nih.govresearchgate.net This was followed by a multistep anionic Michael-SN2 cascade and a Mannich reaction-interrupted Fischer indolization to complete the synthesis of (–)-aspidofractinine. nih.govresearchgate.net The deliberate use of steric effects was also crucial for achieving chemo- and regioselectivity in these transformations. nih.govresearchgate.net

Construction of this compound's Polycyclic and Stereogenic Centers

The construction of the hexacyclic framework and the embedded stereogenic centers of this compound is the central challenge in its total synthesis. researchgate.net The bicyclo[2.2.2]octane core and the contiguous quaternary stereocenters demand sophisticated synthetic solutions. researchgate.netrsc.org

Cascade reactions have been particularly effective in rapidly assembling the polycyclic system. nih.gov An eight-step synthesis of (–)-aspidofractinine utilized a sequence of cascade reactions, including an organocatalytic Michael-aldol condensation and an anionic Michael-SN2 cascade, to build the pentacyclic core. A subsequent Mannich reaction coupled with a Fischer indolization constructed the final ring and set the remaining stereocenters. nih.gov This strategy efficiently formed four contiguous stereogenic centers with excellent control. researchgate.net

A divergent approach also showcased the power of cascade reactions. acs.org Starting from N-Boc tryptamine, a Suzuki-Miyaura coupling followed by a Diels-Alder reaction and an aza-Michael/Michael addition cascade constructed the entire carbon skeleton of (±)-aspidospermidine, a precursor to (±)-aspidofractinine. acs.orgresearchgate.net This common intermediate strategy allows for the synthesis of multiple related alkaloids from a single advanced intermediate. acs.orgacs.org

The creation of all-carbon quaternary stereocenters is a significant hurdle. rsc.orgoaepublish.com Strategies to address this include intramolecular reactions where stereochemistry is transferred from existing centers, and asymmetric catalytic methods that create the quaternary center enantioselectively. nih.gov For example, a Mannich reaction-interrupted Fischer indolization was used to form two additional quaternary stereocenters in a single step. researchgate.net The regioselectivity of this transformation was controlled by steric effects, preventing the formation of an undesired indole isomer. researchgate.net

Challenges and Innovations in this compound Total Synthesis

The total synthesis of this compound is fraught with challenges, primarily stemming from its complex, cage-like polycyclic structure and multiple stereogenic centers. researchgate.netnih.gov A major difficulty lies in the construction of the sterically congested core, particularly the bicyclo[2.2.2]octane system and the all-carbon quaternary centers. researchgate.net

Innovations in synthetic methodology have been crucial to overcoming these challenges. The development and application of cascade reactions have been a significant advancement, allowing for the construction of the penta- and hexacyclic frameworks in a highly efficient manner. nih.gov These cascades, which can include a combination of Michael additions, aldol condensations, and cyclizations, significantly shorten the synthetic sequence and often proceed with high stereoselectivity. nih.gov An eight-step synthesis of (–)-aspidofractinine, which relies on a series of cascade reactions, exemplifies this progress. nih.gov

Furthermore, the development of novel asymmetric methods has been critical. Organocatalysis has provided a powerful platform for the enantioselective synthesis of key building blocks, enabling the gram-scale production of intermediates with high stereochemical purity. nih.gov The strategic use of steric effects to control chemo- and regioselectivity in reactions like the Fischer indolization has also been a notable innovation, preventing the formation of undesired side products. researchgate.net

Chemical Derivatization and Structure Activity Relationship Sar Studies

Synthesis of Aspidofractinine Analogs and Derivatives

The synthesis of this compound and its analogs is a significant challenge in organic chemistry due to its complex, polycyclic cage-like structure, which includes a bicyclo[2.2.2]octane motif and multiple contiguous quaternary stereocenters. researchgate.netresearchgate.net Over the years, numerous synthetic strategies have been developed to access this intricate framework.

A common approach involves the late-stage formation of the indole (B1671886) moiety, allowing for the initial construction of a versatile tricyclic core. acs.org For instance, an eight-step synthesis of (−)-aspidofractinine was achieved using a sequence of cascade reactions, including an organocatalytic Michael-aldol condensation and a Mannich reaction-interrupted Fischer indolization. nih.gov This strategy emphasizes efficiency and the use of readily available starting materials. nih.gov Another powerful method involves a tandem Bischler–Napieralski/semipinacol rearrangement to assemble a key bis(spirocyclic) indole framework. researchgate.netresearchgate.net

Furthermore, a divergent strategy has been employed, utilizing a common intermediate to produce not only (±)-aspidofractinine but also other related Aspidosperma alkaloids like (±)-aspidospermidine, (±)-limaspermidine, and (±)-vincadifformine. nih.govresearchgate.netacs.org This was achieved through a cascade sequence involving a Suzuki–Miyaura cross-coupling and a Diels–Alder reaction to build the bulk of the ring system, followed by an aza-Michael/Michael addition cascade to complete the carbon skeleton. nih.govacs.org

Radical cyclizations have also proven effective in constructing the core structure. For example, an iridium complex-mediated radical cyclization was used to form the bicyclo[2.2.2]octane system, and a SmI2-promoted radical cyclization was a key step in the first total synthesis of paucidirinine, an this compound alkaloid with a contracted five-membered lactam ring. researchgate.netresearchgate.net

The table below summarizes some of the key synthetic approaches towards this compound and its derivatives.

| Synthetic Strategy | Key Reactions | Target Molecules | Reference(s) |

| Cascade Reactions | Organocatalytic Michael-aldol condensation, Mannich reaction, Fischer indolization | (−)-Minovincine, (−)-Aspidofractinine | nih.gov |

| Common Intermediate Strategy | Suzuki–Miyaura cross-coupling, Diels–Alder cascade, Aza-Michael/Michael addition | (±)-Aspidospermidine, (±)-Aspidofractinine, (±)-Limaspermidine, (±)-Vincadifformine | nih.govresearchgate.netacs.org |

| Tandem Rearrangement | Bischler–Napieralski/Semipinacol rearrangement, Mannich reaction | Four this compound alkaloids | researchgate.netresearchgate.net |

| Radical Cyclization | SmI2-promoted radical cyclization | (±)-Paucidirinine | researchgate.net |

| Iridium-mediated Cyclization | Iridium complex-mediated radical cyclization | Kopsaporine, Kopsiloscine A | researchgate.netresearchgate.net |

Introduction of Functional Groups for Enhanced Bioactivity

The native this compound skeleton is a launchpad for derivatization, where the introduction of specific functional groups can significantly modulate its biological profile. acs.org Research has shown that even subtle modifications can lead to enhanced potency or entirely new activities.

For example, the introduction of hydroxyl groups can be crucial. The kopsiloscines, a family of this compound-type alkaloids, are characterized by an α-oriented hydroxyl group at C(17), which has been found to be important for their biological activity. researchgate.net Similarly, the presence of a C-20 oxo group is a key feature in some derivatives.

Other functionalizations include the addition of methoxy (B1213986) groups and formyl groups. ontosight.ai For instance, kopsimalines A-E, which are this compound-type alkaloids, possess various functional groups and have demonstrated the ability to reverse multidrug resistance in cancer cells. researchgate.net Kopsinyl alcohol, also known as this compound-3-methanol, is another example of a functionalized derivative. nih.gov

The following table details some functionalized this compound derivatives and their associated bioactivities.

| Derivative Name | Key Functional Group(s) | Observed Bioactivity | Reference(s) |

| Kopsimalines A-E | Various, including hydroxyl and methoxy groups | Reversal of multidrug-resistance in vincristine-resistant KB cells | researchgate.net |

| Kopsiloscines | α-OH at C(17) | Reversal of drug-resistance in drug-resistant KB cells | researchgate.netcapes.gov.br |

| Rhazinal, Rhazinilam, Rhazinicine | - | Cytotoxicity toward drug-sensitive and vincristine-resistant KB cells | capes.gov.br |

| Methyl 1-formyl-17-methoxythis compound-3-carboxylate | Formyl, methoxy, carboxylate methyl ester | Potential anticancer, antimicrobial, and anti-inflammatory effects | ontosight.ai |

| Kopsinyl alcohol (this compound-3-methanol) | Methanol at C-3 | Related to compounds with anticancer activity | nih.gov |

Mechanistic Insights from Structural Modifications

Structural modifications of the this compound framework not only alter its bioactivity but also provide valuable mechanistic insights into its mode of action. The stereochemistry of the molecule is critical. For instance, the specific (2alpha,3beta,5alpha) configuration of kopsinine (B1219418) is crucial for its biological activity. ontosight.ai

The synthesis process itself can offer mechanistic understanding. The deliberate use of steric effects during synthesis can control chemo- and regioselective transformations, which helps in understanding how the molecule might interact with biological targets. nih.govd-nb.info For example, steric hindrance has been used to guide Fischer indolization to avoid the formation of an undesired C-20 indole.

Furthermore, the study of biosynthetic pathways provides clues for laboratory synthesis and understanding structure-function relationships. The bioinspired synthesis of (−)-hunterine A, for example, elucidated a unique skeletal rearrangement involving an epoxide ring-opening and a deconstructive step of the indolenine part, revealing the stereochemical requirements for this transformation. chemrxiv.org This suggests that the stereochemistry at C-20 is a decisive factor in the rearrangement, leading to different ring systems. chemrxiv.org

Electrochemical oxidation studies of this compound-type alkaloids have also shed light on their reactivity, showing the formation of kopsine, kopsidine, and bisindole derivatives, which helps in understanding their metabolic pathways and potential for creating new derivatives. researchgate.net

Exploration of Dimeric this compound Structures

A fascinating area of this compound chemistry is the exploration of its dimeric forms. These bisindole alkaloids can be formed by linking two this compound-type monomers, often resulting in enhanced or novel biological activities compared to their monomeric counterparts. researchgate.netresearchgate.net

Pleiokomenines A and B are prime examples, representing the first dimeric this compound alkaloids linked by a methylene (B1212753) bridge. researchgate.netresearchgate.net These compounds have shown moderate antiplasmodial activities. researchgate.net Another example is pleiocarinine, where two this compound moieties are connected via a methylene unit. researchgate.net The formation of these methylene-bridged dimers is thought to occur through a nonenzymatic dimerization involving an electrophilic one-carbon unit like formaldehyde. researchgate.netresearchgate.net

Kopsileuconine A is another unique dimer with an undescribed C-6 to C-5' linkage pattern between two this compound-type units. nih.gov Other complex dimers include rhazinilam-kopsine and rhazinilam-aspidofractinine type bisindole alkaloids. nih.gov Some of these dimeric structures have exhibited significant cytotoxic effects against human lung cancer cell lines. nih.gov

The table below highlights some of the known dimeric this compound alkaloids.

| Dimer Name | Linkage Type | Monomeric Units | Bioactivity | Reference(s) |

| Pleiokomenines A & B | Methylene bridge | This compound-type | Moderate antiplasmodial activity | researchgate.netresearchgate.net |

| Pleiocarinine | Methylene unit | Two this compound moieties | - | researchgate.net |

| Huncaniterine B | - | Pleiocarpamine–this compound-type | NF-κB inhibition | acs.org |

| Kopsileuconine A | C-6 to C-5' | This compound-type | - | nih.gov |

| Kopsileuconines B-D | - | Rhazinilam-kopsine and rhazinilam-aspidofractinine type | Cytotoxic activity | nih.gov |

| Norpleiomutine | - | Bisindole | Growth inhibitory activity against various cancer cells, reversal of multidrug-resistance | acs.org |

| Kopsoffinol | - | Bisindole | Growth inhibitory activity against various cancer cells, reversal of multidrug-resistance | acs.org |

Rational Design Principles for this compound-Based Research

The collective knowledge from synthesis and SAR studies has led to the formulation of rational design principles for future research on this compound-based compounds. A key principle is the use of a common intermediate strategy in synthesis, which allows for divergent access to a variety of analogs. nih.govacs.org This approach is efficient for building a library of related compounds for biological screening.

Structure-activity relationship data suggests that specific positions on the this compound scaffold are amenable to functionalization to enhance bioactivity. For example, the introduction of hydroxyl or methoxy groups, particularly at positions C-17 and C-20, can be a fruitful strategy. researchgate.netontosight.ai

Furthermore, fragment-based drug design, where simplified analogs of the this compound core are synthesized and tested, can help to identify the minimal structural requirements for a desired biological effect. Computational methods, such as training machine learning models on existing bioactivity data, can also be employed to predict the activity of untested analogs, thereby guiding synthetic efforts.

Bioinspired synthesis, which mimics the natural biosynthetic pathways, is another powerful design principle. chemrxiv.org This can lead to the discovery of novel reaction pathways and the synthesis of complex, natural product-like molecules that might not be accessible through traditional synthetic routes. chemrxiv.org The dimerization of this compound monomers is also a promising strategy for discovering new bioactive compounds. researchgate.netresearchgate.net

Biological Activity Profiling and Mechanistic Investigations Pre Clinical

Cellular and Molecular Targets of Aspidofractinine and its Analogs

Research into the precise cellular and molecular targets of this compound and its analogs is ongoing, but several key interactions have been identified. One of the most significant targets is P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for pumping cytotoxic drugs out of cancer cells, leading to multidrug resistance (MDR). nih.govnih.gov The this compound-type alkaloid kopsiflorine (B1247405) has been shown to interact directly with P-glycoprotein, inhibiting the efflux of antitumor agents in resistant cells. nih.gov This suggests that the reversal of MDR by these alkaloids is mediated through the competitive inhibition of P-gp. nih.govnih.gov

Other molecular targets have been identified for dimeric this compound alkaloids. For instance, kopoffines A-C, isolated from Kopsia arborea, were found to form stable interactions with cyclin-dependent kinase 5 (CDK5) and significantly decrease its protein levels, indicating a potential mechanism for their anticancer effects. researchgate.net Furthermore, the broader family of monoterpenoid indole (B1671886) alkaloids, to which this compound belongs, is known to influence key signaling pathways. Their mechanisms of action can involve the regulation of pathways such as NF-κB/MAPK, which is crucial in apoptosis and cytokine inhibition. researchgate.net Some analogs have also displayed inhibitory activity against nuclear factor-κB (NF-κB), a protein complex that controls transcription of DNA, cytokine production, and cell survival. acs.org The structural similarity of this compound alkaloids to compounds like vincamine (B1683053) and strychnine (B123637) suggests that other potential targets could include acetylcholinesterase and various ion channels.

In Vitro Studies on Biological Activities

In vitro assays have been instrumental in characterizing the diverse biological effects of this compound and its derivatives, revealing significant potential across several therapeutic areas.

This compound-type alkaloids have demonstrated notable cytotoxic activity against a wide spectrum of human cancer cell lines. This anticancer potential is a frequently highlighted pharmacological property. The mechanism of action often involves the induction of apoptosis, a form of programmed cell death.

Studies have identified several potent analogs. Kopsiahainanins A and B, isolated from Kopsia hainanensis, exhibited significant cytotoxic activities against seven different human tumor cell lines, with IC₅₀ values generally below 20 μM. nih.govekb.eg Similarly, kopsiafrutine E, from Kopsia fruticosa, showed strong cytotoxic effects against a panel of seven cell lines. ekb.eg Bisindole alkaloids containing the this compound skeleton, such as norpleiomutine and kopsoffinol, have also shown growth inhibitory activity against human prostate (PC-3), colon (HCT-116), breast (MCF-7), and lung (A549) cancer cells. researchgate.netacs.org Arbolodinine B, another analog, displayed pronounced cytotoxicity against eight different human cancer cell lines, including vincristine-resistant KB cells, with IC₅₀ values ranging from 1.3 to 9.6 μM. researchgate.net

Table 1: In Vitro Anticancer Activity of this compound Analogs This table is interactive. You can sort and filter the data.

| Compound | Cancer Cell Line | Activity (IC₅₀) | Source |

|---|---|---|---|

| Kopsiahainanin A | A-549 (Lung) | 9.4 μM | ekb.eg |

| Kopsiahainanin A | BGC-823 (Gastric) | 10.1 μM | ekb.eg |

| Kopsiahainanin A | HepG2 (Liver) | 11.7 μM | ekb.eg |

| Kopsiahainanin A | HL-60 (Leukemia) | 9.8 μM | ekb.eg |

| Kopsiahainanin A | MCF-7 (Breast) | 10.5 μM | ekb.eg |

| Kopsiahainanin A | SMMC-7721 (Liver) | 11.2 μM | ekb.eg |

| Kopsiahainanin A | W480 (Colon) | 10.8 μM | ekb.eg |

| Kopsiahainanin B | A-549 (Lung) | 12.2 μM | ekb.eg |

| Kopsiahainanin B | BGC-823 (Gastric) | 13.5 μM | ekb.eg |

| Kopsiahainanin B | HepG2 (Liver) | 15.9 μM | ekb.eg |

| Kopsiahainanin B | HL-60 (Leukemia) | 12.9 μM | ekb.eg |

| Kopsiahainanin B | MCF-7 (Breast) | 14.1 μM | ekb.eg |

| Kopsiahainanin B | SMMC-7721 (Liver) | 15.3 μM | ekb.eg |

| Kopsiahainanin B | W480 (Colon) | 14.7 μM | ekb.eg |

| Kopsiafrutine E | HS-1 | 7.3 µM | ekb.eg |

| Kopsiafrutine E | HS-4 | 8.6 µM | ekb.eg |

| Kopsiafrutine E | SCL-1 (Skin) | 8.2 µM | ekb.eg |

| Kopsiafrutine E | A431 (Skin) | 9.5 µM | ekb.eg |

| Kopsiafrutine E | BGC-823 (Gastric) | 8.9 µM | ekb.eg |

| Kopsiafrutine E | MCF-7 (Breast) | 8.6 µM | ekb.eg |

| Kopsiafrutine E | W480 (Colon) | 9.2 µM | ekb.eg |

| Kopsiyunnanine A | A-549 (Lung) | 3.09 nM | researchgate.net |

| Kopsiyunnanine A | HT-29 (Colon) | 2.05 nM | researchgate.net |

| Valparicine | KB (Oral) | 13.0 µM | researchgate.net |

This compound and its analogs are being investigated as potential new antibiotics, with some showing effectiveness against multidrug-resistant bacteria. Kopsiahainanins A and B, which demonstrated potent anticancer effects, also exhibited significant antibacterial properties. nih.gov In in vitro tests against two Gram-positive and five Gram-negative bacteria, these compounds displayed minimum inhibitory concentration (MIC) values ranging from 0.12 to 0.26 mM. nih.gov The antibacterial mechanisms of alkaloids can vary, but often include inhibiting bacterial cell wall synthesis, altering cell membrane permeability, or inhibiting nucleic acid and protein synthesis. nih.gov

Table 2: In Vitro Antibacterial Activity of Kopsiahainanins A and B This table is interactive. You can sort and filter the data.

| Compound | Bacterial Strains | Activity (MIC) | Source |

|---|---|---|---|

| Kopsiahainanin A | Gram-positive & Gram-negative | 0.12 - 0.26 mM | nih.gov |

The this compound class of alkaloids has shown potential anti-inflammatory and immunosuppressant activities. researchgate.netx-mol.net In vitro studies on monoterpenoid indole alkaloids isolated from Kopsia officinalis revealed that most of the tested compounds had significant anti-inflammatory effects. researchgate.netresearchgate.net They were found to suppress inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. researchgate.netresearchgate.net Certain this compound-type alkaloids also exhibit cancer chemopreventive properties through the inhibition of NF-κB, a key regulator of the inflammatory response. acs.org

Several this compound-type alkaloids have been evaluated for their activity against various protozoan parasites, particularly Plasmodium falciparum, the parasite responsible for malaria. researchgate.net Dimeric this compound alkaloids, pleiokomenines A and B, showed moderate antiplasmodial activities against the FcB1 strain of P. falciparum in the micromolar range. acs.orgnih.gov Extracts from Kopsia fruticosa, containing this compound alkaloids, were found to inhibit both the K1 (chloroquine-resistant) and 3D7 strains of P. falciparum. researchgate.net Furthermore, a study of twelve alkaloids with the related aspidospermane skeleton demonstrated in vitro activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with IC₅₀ values for some compounds ranging from 3.2 to 15.4 µM. researchgate.net

One of the most promising biological activities of this compound-type alkaloids is their ability to reverse multidrug resistance (MDR) in cancer cells. nih.govnih.gov This phenomenon is a major obstacle in chemotherapy. nih.gov Several alkaloids from this class have been shown to sensitize drug-resistant cancer cells to conventional chemotherapeutic agents like vincristine (B1662923). researchgate.netnih.gov

Kopsimalines A, B, C, D, and E, as well as kopsiloscine J, all isolated from Kopsia singapurensis, were found to reverse MDR in vincristine-resistant KB cells. researchgate.net Kopsimaline A was the most potent, followed by kopsimaline D. researchgate.net Kopsiflorine, another analog, enhances the cytotoxicity of vincristine in a concentration-dependent manner in drug-resistant VJ-300 cells. nih.govnih.gov The mechanism for this action involves the direct inhibition of P-glycoprotein, which blocks the efflux of the anticancer drug from the cell, thereby increasing its intracellular accumulation and restoring its cytotoxic effect. nih.govnih.gov Other active compounds in reversing MDR include kopsamine, pleiocarpine, and lahadinine A. nih.govnih.gov

Table 3: Reversal of Multidrug Resistance in Vincristine-Resistant KB Cells This table is interactive. You can sort and filter the data.

| Compound | Activity (IC₅₀) | Conditions | Source |

|---|---|---|---|

| Kopsimaline A | 3.9 µg/ml | In presence of 0.1 µg/ml vincristine | researchgate.net |

In Vivo Animal Model Studies (Non-clinical)

Cardiovascular Effects (e.g., hypotensive, pressor responses)

Preclinical studies in animal models have investigated the cardiovascular effects of this compound-type alkaloids. nih.gov Research on kopsingine, an this compound-type alkaloid derived from Kopsia plants, demonstrated notable effects on blood pressure and heart rate in anesthetized hypertensive rats. nih.govsemanticscholar.org Intravenous administration of kopsingine resulted in a dose-dependent reduction in both mean arterial blood pressure and heart rate. nih.gov

Interestingly, molecular modifications of the kopsingine structure were shown to produce a pressor effect, indicating that structural changes can invert the compound's cardiovascular activity from hypotensive to hypertensive. nih.gov These findings suggest that the cardiovascular effects of kopsingine and its related congeners are attributable to both central and peripheral actions. nih.gov

Neuroprotective Effects and Associated Mechanisms

While the broader class of monoterpenoid indole alkaloids (MIAs) has garnered interest for potential neuroprotective properties, specific preclinical in vivo animal studies detailing the neuroprotective effects of this compound are not prominent in the available scientific literature. semanticscholar.orgmdpi.com The potential of MIAs as a class is suggested by their diverse biological activities, which include investigations into their effects on the central nervous system. mdpi.com However, direct evidence from animal models demonstrating this compound's ability to protect against neuronal injury or degeneration, and the associated mechanisms, remains an area for further investigation.

Enzymatic Pathway Modulation (e.g., Quinone Reductase Induction, NF-κB Inhibition)

This compound has been isolated from sources that also produce other alkaloids with significant enzymatic pathway modulatory activity. mdpi.com In a study on the constituents of Pleiocarpa pycnantha, this compound was isolated alongside several other alkaloids that demonstrated cancer chemopreventive properties through the induction of quinone reductase (QR) and inhibition of the nuclear factor-kappa B (NF-κB) pathway. mdpi.comnih.gov

While this compound itself was not identified as the active agent in these specific assays, the associated compounds showed distinct modulatory effects. mdpi.com The inhibition of the NF-κB pathway is a key therapeutic target for regulating inflammatory responses, as NF-κB activation stimulates the expression of numerous genes involved in inflammation. wisdomlib.org The induction of quinone reductase is a recognized mechanism for cancer chemoprevention. nih.gov

The specific activities of related alkaloids isolated from Pleiocarpa pycnantha are detailed below. mdpi.com

Table 1: Quinone Reductase Induction by Alkaloids from Pleiocarpa pycnantha Data sourced from Ndongo et al. (2018). mdpi.com

| Compound | CD Value (μM) |

|---|---|

| Janetinine (1a) | 30.7 |

| 1-carbomethoxy-β-carboline (4) | 30.2 |

| Deformyltalbotine acid lactone (6) | 29.9 |

| Spegatrine (9) | 43.5 |

| N1-methylkopsinin (12) | 36.7 |

*CD value is the concentration required to double the induction of quinone reductase activity.

Table 2: NF-κB Inhibition by Alkaloids from Pleiocarpa pycnantha Data sourced from Ndongo et al. (2018). mdpi.com

| Compound | IC₅₀ Value (μM) |

|---|---|

| Pleiokomenine A (2) | 13.1 |

| Pleiomutinine (3b) | 8.4 |

| Deformyltalbotine acid lactone (6) | 9.4 |

| N1-methylkopsinin (12) | 8.8 |

*IC₅₀ value is the concentration required to inhibit 50% of NF-κB activity.

Advanced Analytical Approaches for Aspidofractinine Research

Development and Validation of Chromatographic Methods

Chromatographic techniques are fundamental for the separation of aspidofractinine from the complex matrices in which it is naturally found. The development of reliable and robust methods is a critical first step in its analysis. researchgate.net Validation of these methods ensures that they are fit for their intended purpose, providing accurate and reproducible results. ijarsct.co.inwjpmr.comresearchgate.net Key validation parameters include accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness, as stipulated by international guidelines. ijarsct.co.inijcrt.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone of natural product analysis due to its high resolving power and versatility. wjpmr.comresearchgate.net For this compound, a lipophilic alkaloid, reversed-phase HPLC (RP-HPLC) is the most common approach. ijarsct.co.in

Method development in HPLC for this compound analysis involves the careful selection of several key parameters to achieve optimal separation. wjpmr.comijcrt.org The choice of a stationary phase, typically a C18 or C8 column, is crucial and will influence the retention and selectivity of the separation. ijcrt.org The mobile phase composition, often a mixture of an aqueous buffer (like ammonium acetate or formate) and an organic solvent (such as acetonitrile (B52724) or methanol), is optimized to control the elution of this compound and its analogues. ijcrt.org Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently employed to resolve a wide range of alkaloids with different polarities that may be present in a natural extract.

The validation of an HPLC method for this compound would involve a series of experiments to confirm its performance characteristics. ijarsct.co.in Accuracy is often assessed by spike-recovery experiments, while precision is determined by analyzing replicate samples. Linearity is established by creating a calibration curve with standards of known concentrations. The limits of detection (LOD) and quantification (LOQ) define the sensitivity of the method.

Table 1: Typical Parameters for HPLC Method Development for this compound Alkaloids

| Parameter | Selection/Optimization | Purpose |

|---|---|---|

| Stationary Phase | C18, C8, Phenyl-Hexyl | Provides a nonpolar medium for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Methanol and Water (with additives) | Elutes the analytes from the column; composition is adjusted for optimal resolution. |

| Additives | Formic acid, Ammonium acetate/formate | Improves peak shape and ionization efficiency for mass spectrometry detection. |

| Flow Rate | 0.5 - 1.5 mL/min | Influences analysis time and separation efficiency. |

| Column Temperature | 25 - 40 °C | Affects retention times and viscosity of the mobile phase. |

| Detection | UV (Diode Array Detector), Mass Spectrometry | UV detection is used for quantification of known compounds with chromophores; MS provides structural information. |

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. mdpi.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures. nih.gov

For this compound research, UHPLC is particularly advantageous for analyzing complex extracts containing numerous related alkaloids. The enhanced peak capacity of UHPLC allows for the separation of isomeric and closely related compounds that might co-elute in a standard HPLC system. nih.gov The development of a UHPLC method follows similar principles to HPLC but with a focus on optimizing for speed and resolution. chromatographyonline.com The shorter analysis times also lead to a reduction in solvent consumption, making it a more environmentally friendly technique.

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is an indispensable tool in the analysis of this compound, providing sensitive detection and crucial structural information. nih.gov When coupled with a chromatographic system, it becomes a powerful platform for both qualitative and quantitative analysis.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS or UHPLC-MS/MS) is the gold standard for the trace analysis of natural products like this compound in complex biological and environmental samples. nih.govresearchgate.net This technique offers exceptional sensitivity and selectivity. researchgate.netnih.gov

In a typical UHPLC-MS/MS workflow, the UHPLC system separates the components of a mixture, which are then introduced into the mass spectrometer. mdpi.com The compounds are ionized, commonly using electrospray ionization (ESI), and the precursor ions corresponding to the mass of the target analytes are selected. These selected ions are then fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations. researchgate.net The development of a sensitive UHPLC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometer parameters for each specific compound. mdpi.comlcms.cz

Table 2: Comparison of HPLC and UHPLC for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Operating Pressure | 400 - 600 bar | 1000 - 1500 bar |

| Resolution | Good | Excellent, better separation of complex mixtures |

| Analysis Time | Longer | Significantly shorter |

| Sensitivity | Good | Higher due to sharper peaks |

| Solvent Consumption | Higher | Lower |

Molecular networking is a modern bioinformatic approach that organizes and visualizes MS/MS data, enabling the rapid analysis of complex mixtures containing numerous structurally related compounds. scienceopen.comscienceopen.comnih.gov This technique is particularly powerful for the analysis of natural product extracts, where many of the constituents are unknown. scienceopen.comscienceopen.com

In molecular networking, MS/MS spectra are compared to each other, and a network is created where nodes represent individual compounds and edges connect compounds with similar fragmentation patterns. scienceopen.com Structurally related molecules, such as the various this compound alkaloids that share a common core structure, will cluster together in the network. This allows for the propagation of structural annotations from known compounds to their unknown analogues. springernature.com The Global Natural Products Social Molecular Networking (GNPS) platform is a widely used open-access resource for performing this type of analysis. scienceopen.comescholarship.org

Application in Natural Product Discovery and Dereplication

A major challenge in natural product drug discovery is the re-isolation of known compounds, a time-consuming and resource-intensive process. researchgate.net Dereplication is the process of rapidly identifying known compounds in an extract at an early stage of the discovery workflow. researchgate.netnih.gov The analytical techniques described above are central to modern dereplication strategies. nih.govrsc.org

By using UHPLC-MS/MS, researchers can generate a chemical profile of a plant extract. The high-resolution mass and fragmentation data for each detected compound can be searched against comprehensive natural product databases. nih.gov This allows for the tentative identification of many compounds in the mixture, including known this compound alkaloids.

Molecular networking significantly enhances the dereplication process. scienceopen.comscienceopen.com By visualizing the chemical space of an extract, researchers can quickly identify clusters of related compounds. If one compound in a cluster is identified as a known this compound alkaloid, it is highly probable that the other compounds in the same cluster are new, yet structurally related, derivatives. This approach guides the isolation efforts towards the truly novel compounds, accelerating the discovery of new bioactive molecules. scienceopen.commdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Ajmalicine |

| Anthranilic acid |

| This compound |

| Aspidospermidine |

| Atropine |

| Eburnane |

| Empagliflozin |

| Formic acid |

| Harmaline |

| Harmine |

| Heliotrine |

| 5-Hydroxyindole-3-acetic acid |

| Kopsine |

| Limaspermidine |

| Methanol |

| Metformin |

| Minovincine |

| Morphine |

| Norpleiomutine |

| Oxalic acid |

| Paucidactine |

| Picolinic acid |

| Quinolinic acid |

| Retrorsine |

| Scopolamine |

| Senecionine |

| Seneciphylline |

| L-Tryptophan |

| Vincadifformine |

Standardization of Analytical Protocols for Research Replication

The reproducibility of scientific findings is a cornerstone of rigorous research, ensuring that experimental results can be independently verified. In the chemical analysis of complex molecules like this compound, the standardization of analytical protocols is paramount to achieving this reproducibility. Variations in analytical methodology, instrumentation, and data processing can lead to significant discrepancies in reported results, hindering scientific progress and the ability to build upon prior work. This section addresses the critical need for standardized analytical protocols in this compound research to ensure the reliability and comparability of data across different laboratories and studies.

The process of method validation is essential for standardization, providing documented evidence that an analytical procedure is suitable for its intended purpose. pharmaguideline.com Key validation parameters that require standardization include accuracy, precision (repeatability and intermediate precision), specificity, linearity and range, limit of detection (LOD), limit of quantitation (LOQ), and robustness. pharmaguideline.com Regulatory bodies and international organizations have established guidelines for the validation of analytical procedures, which serve as a framework for developing standardized protocols. dcvmn.orgasean.org

Challenges in Research Replication

A lack of standardized protocols presents numerous challenges to the replication of this compound research. Minor modifications to an analytical method can significantly impact the outcome, making it difficult to ascertain whether differing results are due to actual variations in the sample or inconsistencies in the analytical procedure. dcvmn.org The complexity of the this compound molecular structure and the potential for various isomeric forms necessitate highly specific and well-characterized analytical methods.

Inter-laboratory comparisons and proficiency testing are crucial for evaluating the performance of laboratories and the reliability of analytical methods. demarcheiso17025.com Without standardized protocols, it becomes challenging to compare results from different laboratories meaningfully. The adoption of harmonized protocols for analytical methods is a critical step towards ensuring the quality and consistency of data in this compound research. iupac.org

Key Parameters for Standardization

To facilitate the replication of research findings, a comprehensive set of parameters for the analytical techniques used in this compound characterization must be standardized. The following table outlines essential parameters for common analytical methods employed in the study of this compound.

Table 1: Key Parameters for Standardization in this compound Analysis

| Analytical Technique | Key Parameters for Standardization | Rationale for Standardization |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Mobile phase composition and gradient, column type (stationary phase, particle size, dimensions), flow rate, injection volume, detector wavelength. | Ensures consistent retention times, peak shapes, and separation efficiency, which are critical for both qualitative and quantitative analysis. |

| Mass Spectrometry (MS) | Ionization source and parameters (e.g., electrospray voltage, gas flow rates), mass analyzer settings (e.g., resolution, scan range), fragmentation energy. | Guarantees comparable mass-to-charge ratio measurements and fragmentation patterns, essential for structural elucidation and identification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solvent, operating frequency, pulse sequence, relaxation delays, number of scans, referencing standard (e.g., TMS). | Provides consistent chemical shifts, coupling constants, and signal intensities, which are fundamental for unambiguous structure determination. |

Example Standardized Protocol

The following table provides a hypothetical example of a standardized protocol for the quantitative analysis of this compound in a plant extract using HPLC-UV. This level of detail is necessary to ensure that the method can be replicated accurately in different laboratories.

Table 2: Example of a Standardized HPLC-UV Protocol for this compound Quantification

| Parameter | Specification |

|---|---|

| Instrumentation | HPLC system with a UV-Vis detector |

| Column | C18 reversed-phase, 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Standard Preparation | This compound reference standard dissolved in methanol to concentrations of 1, 5, 10, 25, 50 µg/mL |

| Sample Preparation | 1 g of dried plant material extracted with 10 mL of methanol via sonication for 30 minutes, followed by filtration through a 0.22 µm syringe filter. |

| Data Analysis | Peak integration performed using a consistent software and baseline correction method. Quantification based on a linear regression of the standard calibration curve. |

The establishment and adoption of such standardized analytical protocols are indispensable for advancing the field of this compound research. It will not only enhance the reliability and reproducibility of scientific data but also facilitate collaboration and data sharing among researchers worldwide.

Computational and Theoretical Studies on Aspidofractinine

Quantum Chemical Calculations for Spectroscopic Prediction and Interpretation

Quantum chemical (QC) calculations are crucial for the accurate prediction and interpretation of spectroscopic data, which is fundamental for structure elucidation of complex molecules like aspidofractinine and its derivatives. mdpi.comaspbs.com Methods such as Density Functional Theory (DFT) have become particularly popular for their balance of accuracy and computational cost. mdpi.com

Detailed research findings indicate that DFT, often combined with the Gauge-Including Atomic Orbital (GIAO) method, is highly effective for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). rsc.orgnih.gov This computational approach is instrumental in assigning experimental NMR signals and confirming the relative stereochemistry of intricate polycyclic frameworks, including the caged 6/6/5/6/5/5 ring system found in related alkaloids. researchgate.net The accuracy of these predictions can be very high, with root mean square errors (RMSEs) for ¹H shifts reported to be between 0.2–0.4 ppm. mdpi.com For instance, calculations at the B3LYP/6-31G(d) level, incorporating a solvent model, are commonly used for computing shielding tensors, which are then linearly scaled to predict experimental chemical shifts. nih.gov

Furthermore, QC calculations are used to predict chiroptical spectra, such as Electronic Circular Dichroism (ECD), which is vital for determining the absolute configuration of chiral molecules. mdpi.comresearchgate.net By comparing the computationally predicted ECD spectrum with the experimental one, scientists can confidently assign the absolute stereochemistry of newly isolated this compound-type alkaloids. mdpi.com Machine learning techniques are also being integrated with DFT calculations to enhance the speed and accuracy of spectroscopic predictions for complex organic molecules. researchgate.net

| Computational Method | Spectroscopic Parameter | Application | Reference |

|---|---|---|---|

| DFT (e.g., B3LYP, PBE0) | NMR Chemical Shifts (¹H, ¹³C) | Structure elucidation, assignment of experimental signals, stereochemical confirmation. | rsc.orgnih.govschrodinger.com |

| GIAO (Gauge-Including Atomic Orbital) | NMR Shielding Tensors | Improves accuracy of NMR chemical shift prediction in combination with DFT. | nih.govresearchgate.net |

| Time-Dependent DFT (TD-DFT) | ECD/UV-vis Spectra | Determination of absolute configuration by comparing calculated and experimental spectra. | mdpi.comschrodinger.com |

| Vibrational Perturbation Theory (VPT2) | IR/VCD Spectra | Predicting vibrational spectra to aid in structural analysis and stereochemical assignment. | mdpi.comschrodinger.com |

| Machine Learning (ML) Augmented DFT | NMR Chemical Shifts | High-throughput validation and revision of complex alkaloid structures with enhanced accuracy. | researchgate.net |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic view of this compound, exploring its conformational flexibility and interactions with biological macromolecules over time. wikipedia.orgnih.govnih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule behaves and interacts with its environment, such as a protein's active site or a biological membrane. wikipedia.orgvscht.cz